molecular formula C19H16N2O4 B2772655 2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one CAS No. 1421483-28-4

2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one

Cat. No.: B2772655
CAS No.: 1421483-28-4
M. Wt: 336.347
InChI Key: HOQHKOLFAINHQX-UHFFFAOYSA-N
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Description

2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core linked to a pyridine ring via a morpholine moiety

Scientific Research Applications

2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s chromenone core makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the chromenone core followed by the introduction of the morpholine and pyridine groups. Key steps may involve:

    Formation of Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Morpholine Group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.

    Attachment of Pyridine Ring: The final step may involve coupling reactions such as Suzuki-Miyaura coupling to attach the pyridine ring to the morpholine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The pyridine and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted analogs.

Mechanism of Action

The mechanism of action of 2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, while the pyridine and morpholine groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one: shares similarities with other chromenone derivatives and pyridine-containing compounds.

    Chromenone Derivatives: Compounds like flavones and coumarins have similar chromenone cores but differ in their substituents.

    Pyridine-Containing Compounds: Compounds such as nicotinamide and pyridoxine contain pyridine rings but differ in their overall structure and functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a chromenone core with a morpholine-pyridine moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(2-pyridin-3-ylmorpholine-4-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-15-10-17(25-16-6-2-1-5-14(15)16)19(23)21-8-9-24-18(12-21)13-4-3-7-20-11-13/h1-7,10-11,18H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQHKOLFAINHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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